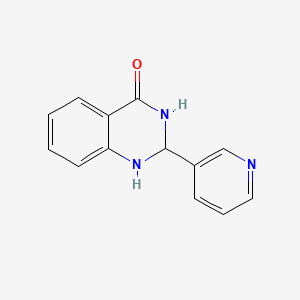

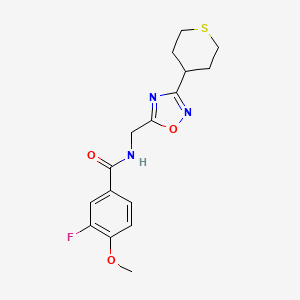

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Sensor Development

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one has been utilized in the development of fluorescence sensors, particularly as a “turn-off” fluorescence sensor for the detection of Cu2+ ions. The compound demonstrates effective paramagnetic fluorescence quenching towards Cu2+ ions and can detect nanomolar levels of these ions in tap water. Its binding constant and stoichiometry have been thoroughly analyzed, showcasing its potential in environmental and analytical chemistry applications (Borase, Thale, & Shankarling, 2016).

Insecticidal Activity

Research has shown that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant insecticidal activity. For example, one study synthesized a compound using 2,3-dihydroquinazolin-4(1H)-one as a starting material, which displayed exceptional insecticidal properties against Plutella xylostella, a common pest (Cong, Jiang, & Cheng, 2021).

Antibacterial and Antifungal Properties

Several studies have investigated the antibacterial and antifungal activities of compounds derived from 2,3-dihydroquinazolin-4(1H)-one. These compounds have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Their structure and activity relationship have been explored, providing insights into their potential use in pharmaceutical applications (Gudasi, Shenoy, Vadavi, Patil, & Patil, 2005).

Green Chemistry and Synthesis

The compound has also been at the forefront of green chemistry, with studies exploring its synthesis through environmentally friendly methods. For instance, one-pot synthesis methods have been developed, providing efficient and less toxic ways to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. These methods emphasize the importance of sustainable chemistry practices (Ghorbani‐Choghamarani & Zamani, 2012).

Material Science and Photoluminescence

In the field of materials science, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been utilized in the development of photoluminescent materials. Their unique properties make them suitable for applications in organic light-emitting devices (OLEDs) and other electronic displays (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures have been reported to inhibit the activation of fgfr signaling pathways, which play an essential role in various types of tumors .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been reported to have low molecular weight, which could be beneficial for subsequent optimization .

Result of Action

Similar compounds have been reported to inhibit breast cancer cell proliferation and induce apoptosis .

Action Environment

The design and synthesis of similar compounds have been reported, suggesting that these factors could potentially be controlled in a laboratory setting .

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-3-yl-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8,12,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQROQEKRGLIYPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)

amine hydrochloride](/img/structure/B3017905.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)